molecular formula C9H2F4NO5- B14075128 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate

Cat. No.: B14075128
M. Wt: 280.11 g/mol
InChI Key: VBDBFFNBONCBTO-UHFFFAOYSA-M
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Description

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate is a chemical compound with the molecular formula C9H3F4NO5 and a molecular weight of 281.12 g/mol It is characterized by the presence of nitro and tetrafluorobenzoyl groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate typically involves the nitration of 2,3,4,5-tetrafluorobenzoic acid followed by esterification. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-amino-2,3,4,5-tetrafluorobenzoylacetate, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: This compound shares a similar structure but lacks the acetate moiety.

    2,3,4,5-Tetrafluorobenzoic acid: It is similar but does not contain the nitro group.

    6-Amino-2,3,4,5-tetrafluorobenzoylacetate: This is a reduced form of the original compound.

Uniqueness

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate is unique due to the combination of nitro and tetrafluorobenzoyl groups, which impart distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H2F4NO5-

Molecular Weight

280.11 g/mol

IUPAC Name

3-oxo-3-(2,3,4,5-tetrafluoro-6-nitrophenyl)propanoate

InChI

InChI=1S/C9H3F4NO5/c10-5-4(2(15)1-3(16)17)9(14(18)19)8(13)7(12)6(5)11/h1H2,(H,16,17)/p-1

InChI Key

VBDBFFNBONCBTO-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

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